molecular formula C19H14FNO3S2 B446654 methyl 5'-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3'-bithiophene-4'-carboxylate

methyl 5'-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3'-bithiophene-4'-carboxylate

Cat. No.: B446654
M. Wt: 387.5g/mol
InChI Key: UUZZTDVOXHCKTK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate is a complex organic compound that belongs to the class of bithiophene derivatives This compound is characterized by the presence of a fluorophenyl group, a prop-2-enoyl group, and a bithiophene core

Properties

Molecular Formula

C19H14FNO3S2

Molecular Weight

387.5g/mol

IUPAC Name

methyl 2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C19H14FNO3S2/c1-24-19(23)17-14(15-3-2-10-25-15)11-26-18(17)21-16(22)9-6-12-4-7-13(20)8-5-12/h2-11H,1H3,(H,21,22)/b9-6+

InChI Key

UUZZTDVOXHCKTK-RMKNXTFCSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C=CC3=CC=C(C=C3)F

Isomeric SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C=CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate typically involves multiple steps, including the formation of the bithiophene core, the introduction of the fluorophenyl group, and the coupling of the prop-2-enoyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate can be compared with other similar compounds, such as:

    Methyl 5’-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 5’-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 5’-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications .

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